molecular formula C20H18N4 B1352868 3,5-Diphenyl-1-(p-tolyl)formazan CAS No. 13412-07-2

3,5-Diphenyl-1-(p-tolyl)formazan

Cat. No.: B1352868
CAS No.: 13412-07-2
M. Wt: 314.4 g/mol
InChI Key: TYLDKKLAWINVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-1-(p-tolyl)formazan is a complex organic compound with the molecular formula C20H18N4. This compound is known for its unique structure, which includes a diazene group (N=N) and multiple aromatic rings. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1-(p-tolyl)formazan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

3,5-Diphenyl-1-(p-tolyl)formazan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in electron transfer reactions, form coordination complexes with metals, and interact with nucleophiles and electrophiles. These interactions can lead to various chemical transformations and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, (4-methoxyphenyl)phenyl-
  • Diazene, (4-ethylphenyl)phenyl-
  • Diazene, (4-iodophenyl)phenyl-

Uniqueness

3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDKKLAWINVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.